molecular formula C14H10F2N2 B8051506 1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine

1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine

Cat. No.: B8051506
M. Wt: 244.24 g/mol
InChI Key: YYMCVDNIIFNDJK-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine (CAS: 15332-10-2), also known as 3,3'-Difluorobenzaldazine (DFB), is a fluorinated imine with the molecular formula C₁₄H₁₀F₂N₂ and a molecular weight of 244.24 g/mol . Structurally, it consists of two 3-fluorophenyl groups linked via a conjugated hydrazone-imine system (Fig. 1).

![Fig. 1. Structure of 1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCVDNIIFNDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-10-2
Record name 3-Fluorobenzaldehyde 2-[(3-fluorophenyl)methylene]hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15332-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluorobenzaldazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine typically involves the reaction of 3-fluorobenzaldehyde with 3-fluoroaniline in the presence of a dehydrating agent such as molecular sieves or an acid catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the Schiff base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions involving the fluorophenyl groups can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Fluorobenzoic acid derivatives.

  • Reduction: Fluoroaniline derivatives.

  • Substitution: Various substituted fluorophenyl compounds.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.

  • Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine exerts its effects involves the interaction of its fluorophenyl groups with molecular targets. The presence of fluorine atoms enhances the compound's binding affinity to receptors and enzymes, leading to specific biological responses. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectral, and synthetic differences between DFB and analogous fluorinated imines:

Compound Name (CAS/Ref.) Molecular Formula Substituents Key Spectral Data (¹H NMR, δ ppm) Synthetic Yield/Purity Applications/Notes
DFB (15332-10-2) C₁₄H₁₀F₂N₂ Dual 3-fluorophenyl groups Not explicitly provided Not reported mGluR5 modulation
N-(3-fluorobenzyl)-1-(3-fluorophenyl)methanimine (5g) C₁₄H₁₁F₂N 3-Fluorophenyl + 3-fluorobenzyl δ 8.38 (s, 1H, CH=N) Yellow oil, no yield Aerobic oxidation synthesis
N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine (3h) C₁₆H₁₆F₃NO 4-Methoxyphenyl + 2,4,6-trifluorophenyl δ 8.46 (s, 1H, N=C–H) 96% yield, white oil Mechanochemical synthesis
(E)-N-(3-ethynylphenyl)-1-(3-nitrophenyl)methanimine (42) C₁₅H₁₁N₂O₂ 3-Nitrophenyl + 3-ethynylphenyl δ 8.77 (t, 1H), δ 8.56 (s, 1H) 69% yield, yellow solid Antimicrobial activity
7251-01-6 C₂₀H₂₄N₂O₆ Dual 3,4,5-trimethoxyphenyl groups Not provided Not reported Electron-rich imine for catalysis studies

Structural and Electronic Comparisons

  • Fluorination Patterns: DFB’s dual 3-fluorophenyl groups introduce moderate electron-withdrawing effects, enhancing imine stability compared to methoxy-substituted analogs (e.g., 7251-01-6) .
  • Hydrazone vs. Simple Imines : DFB’s hydrazone-imine system differs from simple imines like 5g , which lack the conjugated N–N bond. This structural distinction impacts resonance stabilization and biological target specificity.

Biological Activity

The compound 1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine , also referred to as DFB (3,3'-difluorobenzaldazine), has garnered attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and neurological research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Molecular Formula : C14H10F2N
  • Molecular Weight : 244.08 g/mol
  • CAS Number : 15332-10-2
  • Synonyms : 3,3'-Difluorobenzaldazine

Structural Characteristics

DFB features a fluorinated aromatic structure that enhances its lipophilicity and biological activity. The presence of fluorine atoms contributes to its stability and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DFB and related fluorinated imines. In vitro assays have demonstrated significant antibacterial activity against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa1.3-fold lower than kanamycin
Staphylococcus aureusComparable to standard drugs
Escherichia coliComparable to standard drugs
Bacillus subtilisModerate activity observed

In a comparative study, DFB exhibited an IC50 of 5.6 µM against the enzyme ecKAS III, which is involved in bacterial fatty acid synthesis, indicating a mechanism for its antibacterial effects .

Neurological Activity

DFB has also been identified as a selective allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). This receptor plays a crucial role in various central nervous system disorders, including schizophrenia. The modulation of mGlu5 by DFB may provide therapeutic benefits through targeted action:

  • Mechanism : Binds to an allosteric site on mGlu5.
  • Potential Applications : Treatment of schizophrenia and other CNS disorders .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of DFB against multiple pathogens. Results indicated that DFB had a higher potency against Gram-positive bacteria compared to Gram-negative strains. This suggests that the compound may be more effective in treating infections caused by specific bacterial types .
  • Neurological Modulation : Research exploring the effects of DFB on mGlu5 revealed that it could potentiate synaptic responses without inducing side effects commonly associated with direct agonists. This positions DFB as a promising candidate for further development in neurological therapies .

Q & A

Basic: What are the recommended spectroscopic methods for characterizing 1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine?

Answer:
For structural confirmation, 1H and 13C NMR are critical. In , the compound (referred to as 5g ) was characterized using 500 MHz 1H NMR , with key signals at δ 8.38 (s, 1H, imine proton) and δ 4.83 (s, 2H, methylidene protons). UV-Vis spectroscopy and mass spectrometry (e.g., ESI-MS) should complement NMR to confirm molecular weight and electronic transitions. For reproducibility, ensure solvent consistency (e.g., CDCl3) and compare data with published imine derivatives .

Basic: How can researchers optimize the synthetic yield of this Schiff base compound?

Answer:
The synthesis involves condensation of 3-fluorobenzaldehyde with 3-fluorophenylmethanamine under inert conditions. Key parameters:

  • Catalyst : Use iron-based catalysts (e.g., FeCl3) for aerobic oxidation, as demonstrated in for analogous imines.
  • Solvent : Anhydrous ethanol or THF improves reaction efficiency.
  • Temperature : Maintain 60–70°C for 4–6 hours to favor imine formation while minimizing side reactions like hydrolysis.
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 65–80% .

Advanced: How can computational methods predict the reactivity or stability of this compound?

Answer:
Density Functional Theory (DFT) can model:

  • Tautomerism : Assess equilibrium between enamine and imine forms.
  • Electrophilicity : Calculate Fukui indices to predict sites for nucleophilic attack (e.g., imine nitrogen).
  • Solubility : Use COSMO-RS to estimate logP (predicted ~3.2 for this hydrophobic compound).
    Molecular dynamics simulations (e.g., GROMACS) can evaluate stability in biological membranes. highlights similar workflows for antiviral compounds, emphasizing validation with experimental data .

Advanced: What experimental strategies address contradictions in spectral data across studies?

Answer:
Discrepancies in NMR/UV data often arise from:

  • Solvent effects : Compare spectra in identical solvents (e.g., CDCl3 vs. DMSO-d6).
  • Tautomeric equilibria : Perform variable-temperature NMR to detect dynamic interconversion.
  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., hydrolysis products).
    For example, reports δ 7.04 (s, 1H) for a related imine, differing from due to substituent effects. Always cross-reference with analogs in peer-reviewed databases (e.g., PubChem) .

Advanced: How to design a study evaluating the environmental fate of this compound?

Answer:
Adopt a tiered approach per :

Physicochemical properties : Measure logP, hydrolysis half-life (pH 5–9), and photodegradation under UV light.

Biotic transformations : Incubate with soil microbiota or liver microsomes to identify metabolites (LC-HRMS).

Ecotoxicity : Use Daphnia magna (48h LC50) and Aliivibrio fischeri (bioluminescence inhibition).

Modeling : Apply EPI Suite or STAN-E to predict bioaccumulation and persistence .

Advanced: What methodologies assess this compound’s potential as a bioactive scaffold?

Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence polarization (e.g., ).
  • Cellular uptake : Use confocal microscopy with fluorescently tagged analogs.
  • ADME profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability in hepatocytes.
    emphasizes trifluoromethyl groups enhancing target affinity, suggesting structural analogs for optimization .

Advanced: How to resolve discrepancies in thermal stability data for fluorinated imines?

Answer:

  • DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to identify decomposition onset.
  • Kinetic analysis : Apply the Kissinger method to calculate activation energy (Ea).
  • Comparative studies : Contrast with non-fluorinated analogs (e.g., shows fluorinated ketones exhibit higher thermal stability due to electron-withdrawing effects) .

Cross-disciplinary: How can this compound integrate into materials science research?

Answer:

  • Ligand design : Coordinate with transition metals (e.g., Cu, Pd) for catalytic applications ( notes iron catalysts for imine synthesis).
  • Polymer precursors : Incorporate into conjugated polymers for optoelectronic devices; measure bandgap via cyclic voltammetry.
  • Surface functionalization : Use SAMs (self-assembled monolayers) on Au surfaces; characterize via AFM and XPS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine
Reactant of Route 2
Reactant of Route 2
1-(3-fluorophenyl)-N-[(3-fluorophenyl)methylideneamino]methanimine

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